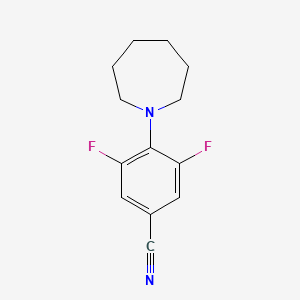
(S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, and a dimethyl-substituted pentanoic acid backbone. The compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA).
Formation of the Pentanoic Acid Backbone: The protected amino acid is then subjected to alkylation reactions to introduce the dimethyl groups at the 4-position. This can be achieved using reagents like methyl iodide (MeI) in the presence of a strong base such as sodium hydride (NaH).
Hydrolysis: The final step involves hydrolysis of the ester or nitrile intermediates to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Cbz group.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the original compound.
科学的研究の応用
(S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing the free amino group to participate in biochemical reactions. The dimethyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid: Similar structure but with one less methyl group.
(S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylbutanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid is unique due to its specific combination of the benzyloxycarbonyl protecting group and the dimethyl-substituted pentanoic acid backbone. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.
特性
CAS番号 |
88319-44-2 |
|---|---|
分子式 |
C15H21NO4 |
分子量 |
279.33 g/mol |
IUPAC名 |
(2S)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)9-12(13(17)18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
InChIキー |
ARVUWUDYYMENSJ-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


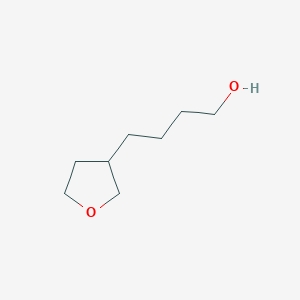
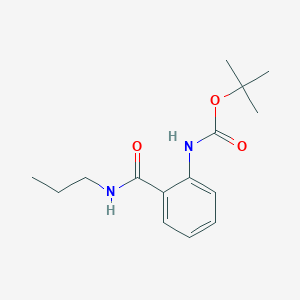
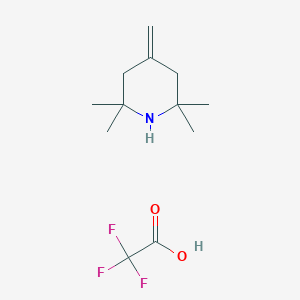
![8-bromo-2,4-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B8282543.png)
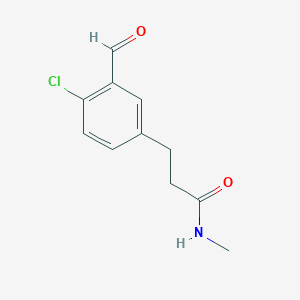
![1-[(p-Aminophenyl)sulfonyl]-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B8282552.png)

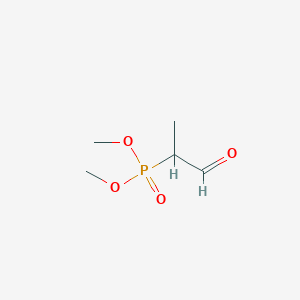
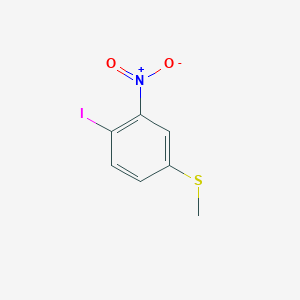
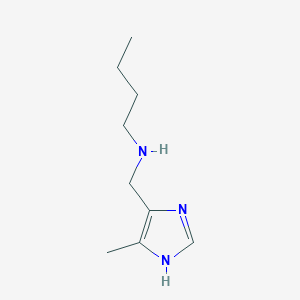
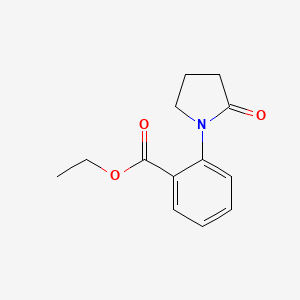
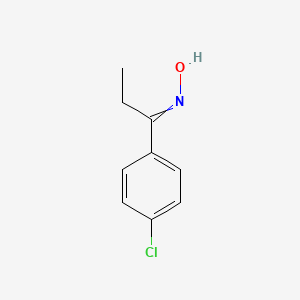
![4-(4-Amino-phenyl)-1H-pyrazolo[3,4-c]pyridin-3-ylamine](/img/structure/B8282613.png)
